γ-亚麻酸乙酯

描述

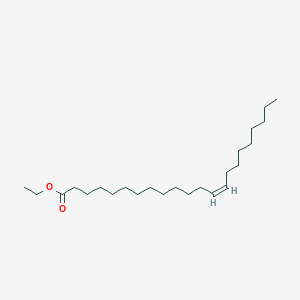

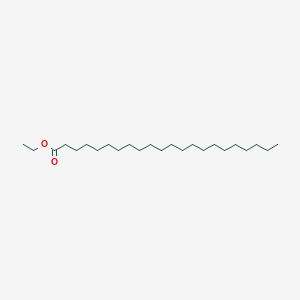

Ethyl gamma-linolenate, also known as γ-Linolenic acid ethyl ester, is an ω-6 fatty acid . It can be elongated to arachidonic acid for endogenous eicosanoid synthesis . It is a weak leukotriene B4 (LTB4) receptor antagonist, inhibiting [3H]-LTB4 binding to porcine neutrophil membranes with a Ki value of 1 μM .

Synthesis Analysis

Ethyl gamma-linolenate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions . Flammable hydrogen is generated by mixing esters with alkali metals and hydrides .Molecular Structure Analysis

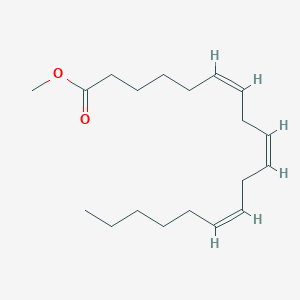

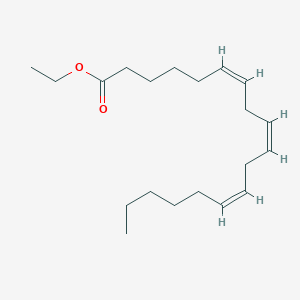

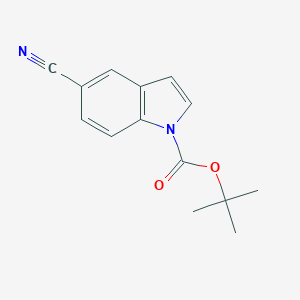

The molecular formula of Ethyl gamma-linolenate is C20H34O2 . Its molecular weight is 306.4828 . The IUPAC Standard InChI is InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3/b9-8-,12-11-,15-14- .Physical And Chemical Properties Analysis

Ethyl gamma-linolenate is a clear colorless liquid . It is slowly oxidized in air . The refractive index n20/D is 1.468 (lit.) . The boiling point is 166-168 °C/1 mmHg (lit.) . The density is 0.892 g/mL at 25 °C (lit.) .科学研究应用

Application in Food Industry

Scientific Field

Food Science

Summary of the Application

Gamma-Linolenic acid (GLA) ethyl esters are produced from borage oil (Borago officinalis) for application in the food industry .

Methods of Application

The process involves enzymatic ethanolysis using immobilized enzymes. Commercial Thermomyces lanuginosus lipase (TLL) is used and compared to chemical ethanolysis in an alkaline medium .

Results

The conversion yield for borage oil ethanolysis catalyzed by TLL immobilized on C18-Sepabeads ® supports was similar to the chemical pathway (93.4% and 99.5%, respectively) . When this biocatalyst was used in a solvent-free system, it was possible to obtain a high fatty acid ethyl ester (FAEE) yield of 84.3% in the first 24 h of reaction .

Application in Biodiesel Production

Scientific Field

Biochemical Engineering

Summary of the Application

Gamma-Linolenic acid ethyl ester is used in the production of biodiesel .

Methods of Application

Industrial enzymes from Thermomyces lanuginosus (TLL), Rhizomucor miehei (RML), Candida antárctica B (CALB) and Lecitase ®, immobilized in commercial supports like Lewatit ®, Purolite ® and Q-Sepharose ®, were tested .

Results

The best combination was achieved by immobilizing lipase TLL onto Q-Sepharose ® as it surpassed, in terms of %EE (70.1%), the commercial biocatalyst Novozyme ® 435 (52.7%) and was similar to that of Lipozyme TL IM (71.3%) .

Application in Cosmetics

Scientific Field

Cosmetic Science

Summary of the Application

Ethyl linolenate is being studied as a possible skin whitening agent with anti-melanogenesis activity .

Methods of Application

The specific methods of application in cosmetics are not detailed in the source.

Results

The outcomes of this application are not specified in the source.

Application in Microbial Growth Inhibition

Scientific Field

Microbiology

Summary of the Application

Alpha-Linolenic acid ethyl ester has been found to inhibit the growth of certain microbes .

Methods of Application

The compound is used at a concentration of 25 μg/ml .

Results

It inhibits the growth of S. mutans, C. albicans, and P. gingivalis by 98, 72, and 92%, respectively, in vitro .

Application in Lipid Peroxidation Assays

Scientific Field

Biochemistry

Summary of the Application

Alpha-Linolenic acid ethyl ester has been used as a substrate in lipid peroxidation assays for antioxidant activity .

Methods of Application

The specific methods of application in lipid peroxidation assays are not detailed in the source.

Results

Application in Bronchoconstriction Inhibition

Scientific Field

Pharmacology

Summary of the Application

GLA produces 53% inhibition at a 1 mg/kg dose in an in vivo model of LTB 4 - induced bronchoconstriction .

Methods of Application

The specific methods of application in bronchoconstriction inhibition are not detailed in the source.

Results

Application in Neoplasm Inhibition

Scientific Field

Oncology

Summary of the Application

Gamma-Linolenic Acid Ethyl Ester is used in biological studies for neoplasm inhibition of cultured carcinoma cells of human breast .

Methods of Application

The specific methods of application in neoplasm inhibition are not detailed in the source.

Results

Application in Hypocholesterolemic Activity Evaluation

Summary of the Application

Gamma-Linolenic Acid Ethyl Ester is used in the evaluation of hypocholesterolemic activity in rats by comparing it with Gamma-Linolenic Acid .

Methods of Application

The specific methods of application in hypocholesterolemic activity evaluation are not detailed in the source.

Results

Application in Enzyme Immobilization

Summary of the Application

Gamma-Linolenic Acid Ethyl Ester is used in the production of ethyl esters by enzymatic ethanolysis using immobilized enzymes .

Methods of Application

The process involves enzymatic ethanolysis using immobilized enzymes. Commercial Thermomyces lanuginosus lipase (TLL) was compared to chemical ethanolysis in alkaline medium .

Results

The conversion yield for borage oil ethanolysis catalyzed by TLL immobilized on C18-Sepabeads ® supports was similar to the chemical pathway (93.4% and 99.5%, respectively) .

Application in Biodiesel Production

Summary of the Application

Gamma-Linolenic Acid Ethyl Ester is used in the production of biodiesel .

Results

Application in Hypocholesterolemic Activity Evaluation

Summary of the Application

Gamma-Linolenic Acid Ethyl Ester is used in the evaluation of hypocholesterolemic activity in rats by comparing it with γ-Linolenic Acid .

安全和危害

Ethyl gamma-linolenate is probably combustible . It may cause irritation of the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide and carbon dioxide . It is sensitive to light and incompatible with strong oxidizers, strong acids, and strong bases . It should be stored in a tightly closed container under an inert atmosphere, and kept in a freezer .

未来方向

属性

IUPAC Name |

ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3/b9-8-,12-11-,15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLYTDAIYLGSRZ-ORZIMQNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl gamma-linolenate | |

CAS RN |

31450-14-3 | |

| Record name | Ethyl gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031450143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL .GAMMA.-LINOLENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2942E0NCT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)

![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)